REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][cH:5][c:6]([CH2:8][C:9](=[O:10])[O:11][CH3:12])[n:7]1.[C:21]([O:22][O:23][C:24](=[O:25])[c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1)(=[O:32])[c:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1.[Cl:39][C:40]([Cl:41])([Cl:42])[Cl:43].[O:13]=[C:14]1[N:15]([Br:20])[C:16](=[O:17])[CH2:18][CH2:19]1>>[Br:1][c:2]1[cH:3][cH:4][cH:5][c:6]([CH:8]([C:9](=[O:10])[O:11][CH3:12])[Br:20])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cc1cccc(Br)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OOC(=O)c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Type
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product
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Smiles
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COC(=O)C(Br)c1cccc(Br)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |